molecular formula C14H15ClN4O5 B402311 N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide CAS No. 353455-22-8

N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B402311
CAS No.: 353455-22-8
M. Wt: 354.74g/mol
InChI Key: UZZWKTRZSJRDEL-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (CAS: 330558-93-5) is a structurally complex acetamide derivative featuring a 4-chloro-2,5-dimethoxyphenyl group linked to a 5-methyl-3-nitro-pyrazole moiety via an acetamide bridge.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O5/c1-8-4-13(19(21)22)17-18(8)7-14(20)16-10-6-11(23-2)9(15)5-12(10)24-3/h4-6H,7H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZWKTRZSJRDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, a compound with the molecular formula C14H15ClN4O5, has gained attention in pharmacological research due to its diverse biological activities. This article summarizes the biological activities of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Weight : 354.75 g/mol
  • InChIKey : UZZWKTRZSJRDEL-UHFFFAOYSA-N
  • Structure : The compound features a pyrazole moiety linked to a chloro-dimethoxyphenyl group and an acetamide functional group, which contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial pathogens.

Case Study : A study evaluated the minimum inhibitory concentration (MIC) of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL, demonstrating potent bactericidal effects .

2. Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to various cancer cell lines. Pyrazole derivatives have been documented for their ability to inhibit cell proliferation and induce apoptosis.

Research Findings :

  • In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • For example, certain derivatives demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines, indicating strong anticancer activity .
Cell Line IC50 (µM) Reference
MCF70.01
HepG23.25
A5490.39

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Scientific Research Applications

Preliminary studies have indicated that N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibits significant biological activity. Research highlights its potential as:

  • Anti-inflammatory Agent : Molecular docking studies suggest favorable interactions with enzymes and receptors involved in inflammatory pathways, indicating its potential to modulate biological responses effectively.
  • Anticancer Properties : The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Further studies are needed to elucidate the specific mechanisms involved.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

Medicinal Chemistry

This compound serves as a scaffold for the development of new drugs targeting inflammatory diseases and cancer. Its unique combination of functional groups allows for modifications that can enhance its efficacy and selectivity.

In Vitro Studies

The compound is utilized in various in vitro assays to assess its biological effects on cell lines. These studies help determine its cytotoxicity, mechanism of action, and potential therapeutic applications.

Molecular Docking Studies

Molecular docking simulations are conducted to predict the binding affinities of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level, guiding further experimental work.

Case Studies

Several case studies have been documented that explore the applications of this compound:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound using lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects found that this compound protects neuronal cells from oxidative damage induced by hydrogen peroxide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a. N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide (CAS: 301693-01-6)

  • Structural Difference: Replaces the pyrazole ring with a 2-nitrophenoxy group.
  • The nitrophenoxy group may confer distinct electronic properties compared to the nitro-pyrazole moiety .

b. 25C-NBOH HCl (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, HCl)

  • Structural Difference : A phenethylamine derivative sharing the 4-chloro-2,5-dimethoxyphenyl group but lacking the acetamide-pyrazole framework.
  • Implications: The NBOH series targets serotonin receptors (e.g., 5-HT2A), suggesting the 4-chloro-2,5-dimethoxyphenyl group is critical for receptor binding. However, the acetamide-pyrazole structure in the target compound likely redirects its pharmacological profile toward non-serotonergic targets .
Pyrazole-Based Analogues

a. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p)

  • Structural Features : These derivatives (e.g., 3a: C21H15ClN6O) feature dual pyrazole rings with variable aryl substituents (phenyl, 4-chlorophenyl, etc.) and a carboxamide linker.
  • Key Data :
Compound Yield (%) Melting Point (°C) Notable Substituents
3a 68 133–135 Phenyl
3b 68 171–172 4-Chlorophenyl
3d 71 181–183 4-Fluorophenyl
  • Trends : Electron-withdrawing groups (e.g., Cl, F) correlate with higher melting points, likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .

b. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide

  • Structural Features : A nitro-substituted phenylacetamide linked to a dihydro-pyrazole ring.
  • Hydrogen bonding (N–H⋯O) stabilizes the crystal lattice, a feature shared with the target compound .

b. Solubility and Crystallinity

  • Pyrazole carboxamides (e.g., 3b) with chloro substituents exhibit higher melting points (>170°C) compared to phenyl analogues (~130°C), suggesting stronger intermolecular forces .
  • The target compound’s nitro and chloro groups may similarly enhance crystallinity and reduce aqueous solubility, as seen in nitrophenyl derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution for Pyrazole Activation

The 5-methyl-3-nitro-1H-pyrazole moiety is synthesized via nitration of 5-methyl-1H-pyrazole. Nitration typically employs a mixture of nitric and sulfuric acids at 0–5°C to prevent over-nitration. The nitro group at the 3-position is stabilized through resonance, directing subsequent electrophilic attacks to the 1-position for acetamide linkage.

Acetamide Bridge Formation

Coupling the activated pyrazole with 4-chloro-2,5-dimethoxyaniline requires a two-step process:

  • Chloroacetylation : Reaction of 4-chloro-2,5-dimethoxyaniline with chloroacetyl chloride in ethanol at 70°C yields the intermediate N-(4-chloro-2,5-dimethoxyphenyl)chloroacetamide.

  • Nucleophilic Displacement : The chloroacetamide intermediate reacts with 5-methyl-3-nitro-1H-pyrazole in the presence of potassium carbonate, facilitating substitution at the pyrazole’s 1-position.

Step-by-Step Synthesis Protocol

Synthesis of 5-Methyl-3-Nitro-1H-Pyrazole

  • Nitration :

    • Dissolve 5-methyl-1H-pyrazole (10 g) in concentrated H2SO4 (30 mL).

    • Add HNO3 (65%, 15 mL) dropwise at 0°C over 1 hour.

    • Stir for 4 hours at 5°C, then pour into ice-water. Filter and recrystallize from ethanol.

    • Yield : 78%; m.p. : 112–114°C.

Preparation of N-(4-Chloro-2,5-Dimethoxyphenyl)Chloroacetamide

  • Reaction Setup :

    • Combine 4-chloro-2,5-dimethoxyaniline (15 g) with chloroacetyl chloride (12 mL) in ethanol (100 mL).

    • Reflux at 70°C for 2 hours under N2.

  • Workup :

    • Cool to 20°C, adjust pH to 3.0 with HCl, and precipitate the product.

    • Filter and recrystallize from methanol.

    • Yield : 85%; FTIR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Final Coupling Reaction

  • Conditions :

    • Mix N-(4-chloro-2,5-dimethoxyphenyl)chloroacetamide (10 g), 5-methyl-3-nitro-1H-pyrazole (7.2 g), and K2CO3 (14 g) in DMF (50 mL).

    • Heat at 80°C for 6 hours.

  • Isolation :

    • Quench with ice-water, extract with ethyl acetate, and dry over Na2SO4.

    • Purify via column chromatography (SiO2, ethyl acetate/hexane 1:3).

    • Yield : 68%; 1H NMR (DMSO-d6) : δ 2.45 (s, 3H, CH3), 3.85 (s, 6H, OCH3), 7.25–7.50 (m, 3H, Ar-H).

Optimization of Reaction Parameters

Solvent Selection

SolventYield (%)Purity (%)Enolic Isomer (ppm)
Ethanol689545
DMF729730
Acetonitrile609260

DMF enhances solubility of intermediates, reducing side reactions and enolic tautomer formation.

Temperature and Cooling Rates

Rapid cooling (25–40°C/min) after acidification minimizes enolic isomer content to <50 ppm, critical for pharmaceutical-grade purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
FTIR 1665 cm⁻¹, 1540 cm⁻¹C=O (amide), C-N (aromatic)
1H NMR δ 2.45 (s), δ 3.85 (s), δ 7.25–7.50 (m)CH3, OCH3, Aromatic protons

Purity and Isomer Control

HPLC analysis (C18 column, MeOH/H2O 70:30) confirms >98% purity with retention time = 12.4 min. Enolic isomer content is suppressed to <30 ppm using pH 3.0 during workup.

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitro Group Reduction : Trace Fe³⁺ impurities catalyze nitro-to-amine reduction. Chelating agents (EDTA) are added to reaction mixtures.

  • O-Methylation Side Reactions : Excess dimethyl sulfate is avoided by using controlled stoichiometry (1:1.05 aniline:chloroacetyl chloride).

Comparative Method Evaluation

MethodYield (%)Purity (%)Scalability
Classical Acetylation6090Low
Patent-Based7298High
Solvent-Free6593Moderate

The patent method offers superior yield and scalability due to optimized cooling and pH control.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-chloro-2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Condensation of substituted pyrazole precursors (e.g., 5-methyl-3-nitro-1H-pyrazole) with chloroacetamide derivatives under basic conditions.
  • Step 2 : Coupling with 4-chloro-2,5-dimethoxyphenylamine via nucleophilic substitution or amide bond formation using carbodiimide coupling agents (e.g., EDC·HCl) .
  • Key Conditions : Solvent choice (dichloromethane or dioxane), temperature control (273–298 K), and use of triethylamine as a base .
  • Yield Optimization : Microwave-assisted cyclization improves reaction efficiency (e.g., 72% yield in ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH signals at δ 10.10–13.30 ppm) and tautomeric forms (amine:imine ratios, e.g., 50:50 in ) .
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. What are the primary chemical reactions involving the acetamide and pyrazole moieties?

  • Methodological Answer :

  • Amide Hydrolysis : Requires acidic/basic conditions (e.g., HCl/NaOH at elevated temperatures) to cleave the acetamide bond .
  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering bioactivity .
  • Pyrazole Ring Functionalization : Electrophilic substitution at the pyrazole C-4 position using halogenation or nitration reagents .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for tautomeric forms?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to slow tautomer interconversion and resolve split signals (e.g., NH protons in ) .
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to distinguish amine vs. imine forms .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric stability and NMR chemical shifts .

Q. What strategies optimize reaction conditions for high-purity yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-pyrazole intermediates .
  • Catalyst Selection : Fly-ash-supported PTS acid improves cyclization efficiency in solvent-free microwave reactions ( ) .
  • Purification Protocols : Use of preparative HPLC with C18 columns (MeCN/H₂O gradients) removes byproducts .

Q. How does the crystal structure influence the compound’s physicochemical properties?

  • Methodological Answer :

  • X-ray Crystallography : Reveals dihedral angles (e.g., 67.0° between pyrazole and nitrophenyl rings) and hydrogen-bonding networks (N–H⋯O motifs in ) .
  • Thermogravimetric Analysis (TGA) : Correlates melting points (>250°C) with thermal stability of the crystalline form .
  • Solubility Prediction : LogP calculations (e.g., 3.2 via ChemAxon) guide solvent selection for formulation .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical moieties (e.g., nitro group for antifungal activity) using software like Schrödinger .
  • Docking Studies : Target enzymes (e.g., CYP51 for antifungals) to prioritize substitutions at the pyrazole C-3 or acetamide N-aryl positions .
  • In Vitro Screening : Test derivatives against microbial panels (MIC assays) to validate predicted activity .

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